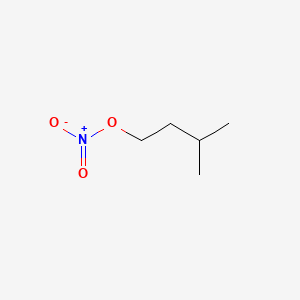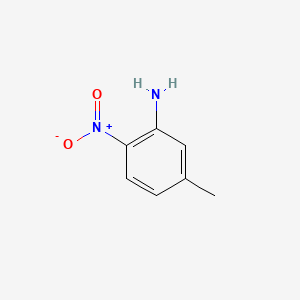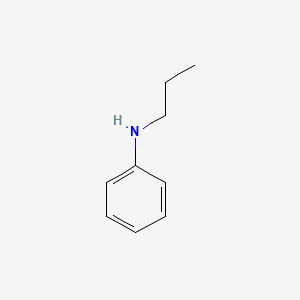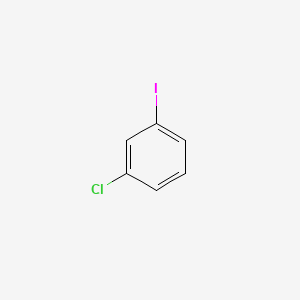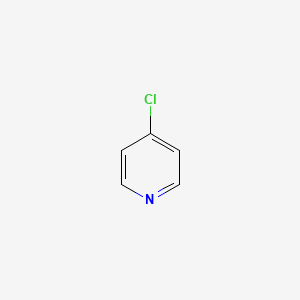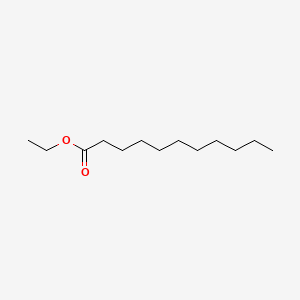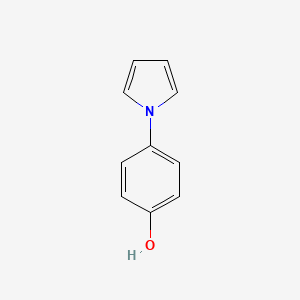
4-(1H-吡咯-1-基)苯酚
描述
4-(1H-Pyrrol-1-yl)phenol is a chemical compound that is part of a broader class of pyrrole derivatives. Pyrrole is a five-membered aromatic heterocycle, similar to benzene but with one of the carbon atoms replaced by a nitrogen atom. The phenol group attached to the pyrrole ring suggests that this compound has a hydroxyl group bound to a benzene ring, which is further connected to the pyrrole unit. This structure is indicative of potential applications in various fields, including materials science, pharmaceuticals, and organic electronics due to its conjugated system and potential for hydrogen bonding.
Synthesis Analysis
The synthesis of pyrrole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds involves reactions such as the coupling of propargylamines with vinyl sulfones or nitroalkenes and phenols, as seen in the synthesis of polysubstituted 4-(phenoxymethyl)-3-pyrrolines . Another example is the synthesis of a dipyrrolyl monomer from 4-pyrrol-1-yl phenol and butanedioyl dichloride, which is then used for further polymerization . These methods highlight the versatility of pyrrole derivatives in chemical synthesis and their potential for creating a wide range of complex molecules.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is characterized by the presence of a pyrrole ring, which can significantly influence the electronic and steric properties of the molecule. For example, the crystal structure of a related compound, 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol, was determined using X-ray diffraction, revealing a planar benzene ring system and providing insights into the molecular conformation stabilized by intramolecular hydrogen bonding . Such structural analyses are crucial for understanding the reactivity and interaction of these molecules with other chemical entities.
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions, including polymerization, coupling reactions, and substitutions. For instance, the oxidative polymerization of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol in an aqueous alkaline medium using NaOCl as an oxidant has been reported, leading to the formation of electroactive polymers . Additionally, the synthesis of 2-(4-(10H-substituted phenothiazine-3-yl)-6-pyrimidin-2-phenylthiol/ol/amine/thiol) pyrroles involves cyclization reactions with sulfur and iodine . These reactions demonstrate the chemical versatility of pyrrole derivatives and their potential for creating a wide array of functional materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can be quite diverse, depending on the substituents and the molecular structure. For example, the electrochemical behavior, thermal properties, and conductivities of these compounds can be studied using techniques such as differential scanning calorimetry (DSC), thermal gravimetry analysis (TGA), and four-probe technique . The luminescent properties of certain pyrrole derivatives, such as 4-chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol, have also been investigated, indicating potential applications in optoelectronic devices . These properties are essential for the development of new materials with specific functionalities.
科学研究应用
电活性聚合物的合成
4-(1H-吡咯-1-基)苯酚衍生物已被用于电活性聚合物的合成。Kaya和Aydın(2012)通过氧化缩聚反应合成了一种基于苯酚的聚合物,4-(2,5-二(噻吩-2-基)-1H-吡咯-1-基)苯酚。这种聚合物在各种溶剂中显示出电导性和荧光性能,表明在电子器件中有潜在应用(Kaya & Aydın, 2012)。
抗菌和抗真菌活性
该化合物在抗菌应用中也显示出潜力。Nizamov等人(2015)报告称,4-(1H-吡咯-1-基)苯酚衍生物对革兰氏阳性细菌具有抗菌活性,并对念珠菌具有抗真菌性能(Nizamov et al., 2015)。
锂离子电池应用
该化合物已被研究用于锂离子电池中。Su等人(2012)合成了4-(1H-吡咯-1-基)苯酚和吡咯的共聚物,作为锂离子电池的阴极材料显示出改进的比容量,突显了其在能量存储技术中的潜力(Su et al., 2012)。
电致变色性能
在电致变色材料领域,Ak等人(2006)研究了一种源自4-(1H-吡咯-1-基)苯酚的单体,用于其电致变色应用。该聚合物在电刺激下表现出变色性能,表明其在智能窗户和显示器中的应用(Ak et al., 2006)。
抗癌和抗炎应用
Zulfiqar等人(2021)合成了一种衍生物,4-(吡咯啉-2,5-二酮-1-基)苯酚,并评估了其抗炎和抗癌活性。该化合物显示出对癌细胞的显著抑制作用,表明在制药研究中具有潜力(Zulfiqar et al., 2021)。
安全和危害
未来方向
属性
IUPAC Name |
4-pyrrol-1-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-10-5-3-9(4-6-10)11-7-1-2-8-11/h1-8,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRBBYUGRMSIBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177916 | |
| Record name | p-(1H-Pyrrol-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Pyrrol-1-yl)phenol | |
CAS RN |
23351-09-9 | |
| Record name | 4-(1H-Pyrrol-1-yl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23351-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-(1H-Pyrrol-1-yl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023351099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-(1H-Pyrrol-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-(1H-pyrrol-1-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.440 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







